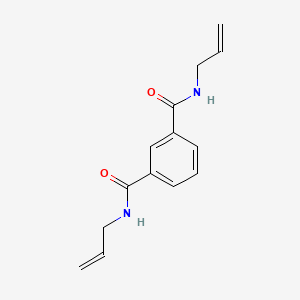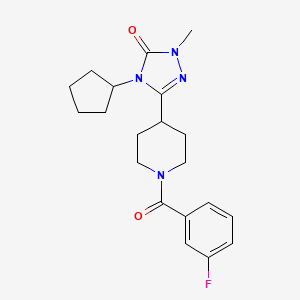![molecular formula C24H25NO4S B11114106 Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11114106.png)
Methyl 5-methyl-4-(4-methylphenyl)-2-({[3-(propan-2-yloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene carboxylate family. Compounds in this family are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as Friedel-Crafts acylation, amide formation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of advanced materials, including polymers and electronic devices. Their unique electronic properties make them suitable for applications in organic electronics and photovoltaics.
Mécanisme D'action
The mechanism of action of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene carboxylates and benzamido derivatives. Examples include:
- METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-2-CARBOXYLATE
- METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-4-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 5-METHYL-4-(4-METHYLPHENYL)-2-[3-(PROPAN-2-YLOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C24H25NO4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
methyl 5-methyl-4-(4-methylphenyl)-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-14(2)29-19-8-6-7-18(13-19)22(26)25-23-21(24(27)28-5)20(16(4)30-23)17-11-9-15(3)10-12-17/h6-14H,1-5H3,(H,25,26) |
Clé InChI |
JSQWZTRKKLQHNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B11114023.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11114031.png)

![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)


![(2-Methyl-3-furyl){4-[(2-methyl-3-furyl)carbonyl]piperazino}methanone](/img/structure/B11114059.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11114064.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114068.png)
![1-[(2-Furanylmethyl)[(3-methylphenyl)methyl]amino]-3-(1-methylethoxy)-2-propanol](/img/structure/B11114082.png)
![1-[(2-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11114090.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-isobutylpiperazine](/img/structure/B11114100.png)
